molecular formula C14H11N3OSe B14399935 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-60-3

2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one

Cat. No.: B14399935
CAS No.: 89914-60-3
M. Wt: 316.23 g/mol
InChI Key: NWEVWVXBPUMFKL-UHFFFAOYSA-N
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Description

2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound’s electronic properties may make it useful in the development of novel materials for electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one involves its interaction with biological targets through hydrogen bonding and π-π interactions. The selenium atom can act as an acceptor in hydrogen bonds, while the fused aromatic ring can form π-π interactions with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of selenium in 2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one imparts unique chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research applications.

Properties

CAS No.

89914-60-3

Molecular Formula

C14H11N3OSe

Molecular Weight

316.23 g/mol

IUPAC Name

2-(4-methylanilino)pyrido[3,2-e][1,3]selenazin-4-one

InChI

InChI=1S/C14H11N3OSe/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18)

InChI Key

NWEVWVXBPUMFKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C3=C([Se]2)N=CC=C3

Origin of Product

United States

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